molecular formula C21H28N4O5 B2645686 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate CAS No. 1351615-66-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate

Cat. No.: B2645686
CAS No.: 1351615-66-1
M. Wt: 416.478
InChI Key: LNIHDUGEBOIQJE-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a cyclopentyl group

Mechanism of Action

The mechanism of action of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their function. The piperazine ring enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The cyclopentyl group contributes to the compound’s stability and lipophilicity, aiding in its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclohexylethanone oxalate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone oxalate: Contains a phenyl group instead of a cyclopentyl group.

Uniqueness

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopentyl group provides a balance between hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O.C2H2O4/c24-19(13-15-5-1-2-6-15)23-11-9-22(10-12-23)14-18-20-16-7-3-4-8-17(16)21-18;3-1(4)2(5)6/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIHDUGEBOIQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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